molecular formula C20H19F3N2O2S B2880575 2-(4-methoxyphenyl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851805-79-3

2-(4-methoxyphenyl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2880575
CAS No.: 851805-79-3
M. Wt: 408.44
InChI Key: HSEBGEFUOWACSA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 4,5-dihydroimidazole (imidazoline) core, a privileged scaffold in drug discovery known for its diverse biological activities. The compound features a (3-(trifluoromethyl)benzyl)thio ether group and a 4-methoxyphenyl ethanone moiety, which are common in the design of bioactive molecules. A closely related analog, 1,2-bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one, has been structurally characterized by crystallography (PMID: CCDC 1482601), confirming the stability of such molecular architectures . Nitrogen-containing heterocyclic compounds, particularly those with an imidazoline ring, are extensively investigated for their potential interactions with the central nervous system and have been explored as templates for developing new therapeutic agents . Furthermore, molecules containing imidazole and related structures are actively studied for their potential to inhibit specific viral-host protein interactions, representing a modern approach to antiviral drug development . This compound is provided as a high-purity solid to support early-stage discovery and screening efforts. Researchers value it as a key intermediate for synthesizing more complex molecules or as a tool compound for probing biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-27-17-7-5-14(6-8-17)12-18(26)25-10-9-24-19(25)28-13-15-3-2-4-16(11-15)20(21,22)23/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEBGEFUOWACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Aryl Groups

The 4-methoxyphenyl group in the target compound is critical for modulating electronic and steric effects. Key analogs include:

Compound Name Aryl Group Key Substituent Effects Reference
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-Ethoxyphenyl Ethoxy group increases lipophilicity compared to methoxy; 4-fluorobenzyl enhances polarity .
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole 4-Chlorophenyl Chlorine’s electron-withdrawing nature reduces electron density on the imidazole ring .
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole 3-Chloro-4-fluorophenyl Combined halogen substituents enhance metabolic stability and binding affinity .

Variations in the Benzylthio Substituent

The 3-(trifluoromethyl)benzylthio group in the target compound contrasts with other sulfur-containing substituents:

Compound Name Benzylthio Substituent Functional Impact Reference
Target Compound 3-(Trifluoromethyl)benzyl Trifluoromethyl enhances electrophilicity and resistance to oxidative degradation.
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Furan-2-yl Heterocyclic sulfur analogs may improve π-π stacking interactions in biological targets .
2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole Thiophen-2-yl Increased aromaticity and electron-rich sulfur enhances metal coordination potential .

Key Insight : The trifluoromethyl group’s strong electron-withdrawing effect may reduce nucleophilic susceptibility compared to furan/thiophene derivatives.

Core Structure Modifications: Dihydroimidazole vs. Imidazole

The 4,5-dihydroimidazole core in the target compound introduces partial saturation, unlike fully aromatic imidazoles:

Compound Name Core Structure Conformational Impact Reference
Target Compound 4,5-Dihydroimidazole Partial saturation increases flexibility, potentially improving membrane permeability.
1,2,4,5-Tetraphenyl-1H-imidazole Aromatic imidazole Fully planar structure enhances crystallinity but may reduce solubility .
2-Cyclohexyl-4,5-diphenyl-1H-imidazole Aromatic imidazole Bulky cyclohexyl group introduces steric hindrance, affecting synthetic accessibility .

Key Insight : Dihydroimidazole derivatives balance rigidity and flexibility, making them favorable for drug design where both solubility and target engagement are critical.

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